1-Chloro-1,2,2,3-tetrafluoropropane
Description
Contextualization within Halogenated Organic Chemistry
Halogenated organic compounds, characterized by the presence of one or more halogen atoms (F, Cl, Br, I) bonded to a carbon framework, have played a pivotal role in chemical industry and technology. Their unique properties, including low flammability, high density, and specific thermodynamic characteristics, have made them suitable for use as refrigerants, solvents, blowing agents, and intermediates in synthesis. However, the environmental impact of many of these compounds, particularly their potential to deplete the ozone layer and contribute to global warming, has led to stringent international regulations such as the Montreal Protocol. eurekalert.orgibm.com This has spurred research into alternative compounds with reduced environmental footprints. The hydrochlorofluorocarbons (HCFCs), a class to which chlorotetrafluoropropane isomers belong, were developed as transitional replacements for the more damaging chlorofluorocarbons (CFCs). eurekalert.org Recent studies have shown a decline in the atmospheric levels of HCFCs, highlighting the success of these international agreements. eurekalert.orgibm.com
Overview of Isomeric Structures within C₃H₃ClF₄
The molecular formula C₃H₃ClF₄ allows for a number of structural isomers, each with a unique arrangement of atoms and, consequently, distinct properties. The nomenclature of these isomers specifies the location of the chlorine and fluorine atoms on the three-carbon propane (B168953) backbone.
The structural diversity of chlorotetrafluoropropane isomers is a key determinant of their chemical and physical properties. Some of the prominent isomers include:
1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) : In this isomer, the chlorine atom and two fluorine atoms are bonded to the first carbon, and the remaining two fluorine atoms are on the second carbon. nih.gov
2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) : Here, the chlorine atom is located on the central carbon atom, which also holds a fluorine atom, while the terminal carbon has three fluorine atoms.
3-Chloro-1,1,2,2-tetrafluoropropane (B1295226) (HCFC-244ca) : This isomer features a chlorine atom on the third carbon, with two fluorine atoms on each of the first and second carbons. ontosight.aichemspider.com
1-Chloro-1,2,2,3-tetrafluoropropane : The subject of this article, with a chlorine and a fluorine on the first carbon, two fluorines on the second, and the remaining hydrogen and fluorine on the third.
3-Chloro-1,1,1,3-tetrafluoropropane : This isomer has three fluorine atoms on the first carbon and the chlorine and remaining fluorine on the third carbon. nih.gov
The following table provides a summary of the key identification and structural information for these isomers.
| Common Name | IUPAC Name | CAS Number | Molecular Formula |
| HCFC-244cc | 1-Chloro-1,1,2,2-tetrafluoropropane | 421-75-0 | C₃H₃ClF₄ |
| HCFC-244bb | 2-Chloro-1,1,1,2-tetrafluoropropane | 421-73-8 | C₃H₃ClF₄ |
| HCFC-244ca | 3-Chloro-1,1,2,2-tetrafluoropropane | 679-85-6 | C₃H₃ClF₄ |
| - | This compound | 67406-66-0 | C₃H₃ClF₄ |
| - | 3-Chloro-1,1,1,3-tetrafluoropropane | 149329-29-3 | C₃H₃ClF₄ |
The research focus on C₃H₃ClF₄ isomers has not been uniform, with some, like HCFC-244bb and HCFC-244ca, garnering more attention due to their potential applications and as intermediates in the synthesis of next-generation refrigerants.
HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoropropane) has been identified as a key intermediate in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a refrigerant with a low global warming potential. google.com Research has focused on efficient manufacturing processes for HCFC-244bb, often involving the reaction of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with hydrogen fluoride (B91410). google.com
HCFC-244ca (3-Chloro-1,1,2,2-tetrafluoropropane) is another isomer of interest, with research exploring its use as a refrigerant, solvent, and an intermediate in chemical production. ontosight.ai A patented method for its production involves the reaction of 2,2,3,3-tetrafluoropropanol (TFPO) with thionyl chloride, followed by thermal decomposition and distillation to yield high-purity HCFC-244ca. google.com
The table below summarizes some of the reported physical properties of these isomers.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) | 150.50 nih.gov | - |
| 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | 150.5 | 11.95 (estimate) lookchem.com |
| 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) | 150.5 scbt.com | -27.8 ontosight.ai |
Research Gaps and Future Directions for this compound
In stark contrast to its isomers, This compound remains a largely uncharacterized compound in the scientific literature. While its existence is confirmed by a registered CAS number (67406-66-0), detailed experimental data on its physicochemical properties, synthesis routes, and potential applications are conspicuously absent. chemsrc.com
This lack of information represents a significant research gap. The unique positioning of the halogen atoms in this compound could impart properties that are distinct from its more studied isomers. Future research should prioritize the following:
Synthesis and Isolation: Developing a viable and efficient synthetic pathway to produce this compound in sufficient purity and quantity for detailed study.
Spectroscopic and Physicochemical Characterization: Thorough analysis using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and determine its fundamental physical properties, including boiling point, density, and vapor pressure.
Thermophysical Properties: Measurement of its thermodynamic properties to assess its potential as a refrigerant or heat transfer fluid.
Computational Modeling: Utilizing theoretical calculations to predict its properties and guide experimental work.
Reactivity and Decomposition Studies: Investigating its chemical stability and decomposition pathways to understand its potential environmental fate and suitability for various applications.
By addressing these research gaps, the scientific community can gain a more complete understanding of the structure-property relationships within the chlorotetrafluoropropane family and potentially uncover a new compound with valuable applications. The study of such under-researched isomers is crucial for the continued development of environmentally acceptable and high-performance chemicals.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67406-66-0 |
|---|---|
Molecular Formula |
C3H3ClF4 |
Molecular Weight |
150.50 g/mol |
IUPAC Name |
1-chloro-1,2,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3H3ClF4/c4-2(6)3(7,8)1-5/h2H,1H2 |
InChI Key |
NRAYRSGXIOSRHV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)Cl)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Chlorotetrafluoropropanes
Direct Synthesis Routes
Direct synthesis routes involve the introduction of fluorine into a hydrocarbon or partially halogenated hydrocarbon precursor in a single or multi-step process, often utilizing powerful catalytic systems.
Catalytic hydrofluorination is a cornerstone of fluorochemical production. This process involves the reaction of a chlorinated organic compound with hydrogen fluoride (B91410) (HF) in the presence of a catalyst to substitute chlorine atoms with fluorine atoms.
The efficiency of catalytic hydrofluorination heavily relies on the choice of catalyst and the optimization of reaction conditions such as temperature and pressure. Antimony pentachloride (SbCl₅) and its fluorinated derivatives are potent catalysts for these reactions. google.comgoogle.com For instance, antimony pentachloride supported on activated carbon has been used in the gas-phase fluorination of halogenated propanes. google.com The catalyst's activity is often enhanced by pre-treating it with hydrogen fluoride to generate active fluorinated antimony species. google.com
The reaction conditions significantly influence the product distribution and selectivity. For example, in the gas-phase fluorination of 1,1,2,3-tetrachloropropene, higher temperatures, a larger HF-to-alkene molar ratio, and shorter contact times favor the formation of the desired trifluorinated product. researchgate.net The stability and activity of catalysts like fluorinated chromia can be enhanced with promoters such as lanthanum (La), achieving nearly 100% conversion and selectivity over extended periods. researchgate.net
Table 1: Catalytic Systems and Reaction Conditions for Hydrofluorination
| Catalyst System | Precursor | Key Reaction Conditions | Observed Outcome | Source |
|---|---|---|---|---|
| Antimony pentachloride (SbCl₅) on activated carbon | Halogenated propanes | Gas-phase reaction | Fluorination of the propane (B168953) backbone | google.com |
| Fluorinated chromia modified with Lanthanum (La) | 1,1,2,3-Tetrachloropropene | Higher temperature, high HF ratio, short contact time | ~100% conversion and selectivity to 2-chloro-3,3,3-trifluoropropene | researchgate.net |
| Antimony pentachloride (SbCl₅) | 1-Chloro-3,3,3-trifluoropropene | Liquid-phase reaction with hydrogen fluoride | Production of fluorinated propanes | google.com |
The choice of the starting material, or precursor, is crucial for controlling the selectivity of the final product. Chlorinated propenes and other polychlorinated alkanes are common precursors. For example, 1,1,1,3,3-pentachloropropane (B1622584) can be fluorinated in a two-stage process. google.com In the first stage, it is converted to 1-chloro-3,3,3-trifluoropropene in the gas phase. This intermediate is then further fluorinated in the liquid phase to yield more highly fluorinated propanes. google.com
Similarly, the gas-phase fluorination of 1,1,2,3-tetrachloropropene over a fluorinated chromia catalyst is a key step in producing 2-chloro-3,3,3-trifluoropropene, an important intermediate. researchgate.net The selectivity towards this product is a function of the reaction conditions. researchgate.net
Halogen exchange (HALEX) reactions are a fundamental method for synthesizing organofluorine compounds. organicmystery.com These reactions typically involve the replacement of a chlorine or bromine atom with a fluorine atom using a fluoride salt.
The Swarts reaction is a classic example of a halogen exchange reaction, which uses inorganic fluorides like antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine. organicmystery.comncert.nic.in This method is particularly effective for preparing alkyl fluorides. organicmystery.comncert.nic.in For geminal or vicinal dihalides, catalysts like SbF₃ are often employed. organicmystery.com
Chromium-based catalysts are also widely used for vapor-phase halogen exchange. rsc.org For instance, chromia (Cr₂O₃) and chromium oxyfluoride catalysts are effective in the fluorination of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). elsevierpure.com The activity of these catalysts is often linked to the presence of both Lewis and Brønsted acid sites on the catalyst surface. elsevierpure.com The addition of co-catalysts like magnesium fluoride (MgF₂) or zinc(II) can enhance the activity and stability of chromium-based catalysts. elsevierpure.com Catalyst deactivation can occur due to the formation of coke on the surface, especially at higher temperatures. elsevierpure.com
Table 2: Metal Fluoride Catalysts in Halogen Exchange Reactions
| Catalyst | Reaction Type | Substrate Example | Significance | Source |
|---|---|---|---|---|
| Antimony trifluoride (SbF₃) | Swarts Reaction | Chloroalkanes/Bromoalkanes | Classic method for preparing alkyl fluorides. | organicmystery.comncert.nic.in |
| Chromia (Cr₂O₃) based | Vapor-phase fluorination | CF₃CH₂Cl | Used for producing CFC alternatives like HFC-134a. | |
| Cr-Mg fluoride | Heterogeneous fluorination | CF₃CH₂Cl | Possesses both Lewis and Brønsted acid sites crucial for catalysis. | elsevierpure.com |
In some synthetic strategies, a sequence of chlorination and fluorination steps is employed to build the desired chlorotetrafluoropropane structure. This allows for precise control over the placement of halogen atoms.
A multi-step process can be used to synthesize specific isomers. For example, 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) (HCFC-244ca) can be produced via a two-step method. google.com The first step involves reacting 2,2,3,3-tetrafluoropropanol (TFPO) with thionyl chloride in the presence of N,N-dimethylformamide (DMF) to produce 2,2,3,3-tetrafluoropropanesulfonyl chloride. google.com In the second step, this intermediate is thermally decomposed and distilled to yield the final product, 244ca. google.com
Another sequential approach involves the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.com This intermediate can then undergo further reactions, such as dehydrochlorination, to yield valuable fluorinated propenes. google.comgoogle.com
Chlorination and Fluorination Sequence Methods
Photoinduced Chlorination for Regioselectivity
Photoinduced chlorination is a well-established method for the halogenation of alkanes, proceeding via a free-radical chain reaction mechanism. This process is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light or heat. These radicals then abstract hydrogen atoms from the alkane substrate, creating an alkyl radical, which in turn reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain.
The regioselectivity of this reaction is dependent on the stability of the intermediate alkyl radical formed. For alkanes with non-equivalent hydrogen atoms, a mixture of isomeric products is often obtained. In the case of a tetrafluoropropane precursor, the position of chlorination is influenced by the electronic effects of the fluorine atoms and the inherent stability of the resulting secondary or primary carbon-centered radical. For instance, in the chlorination of propane, abstraction of a secondary hydrogen is favored over a primary hydrogen due to the greater stability of the secondary radical, leading to a higher yield of 2-chloropropane (B107684) compared to 1-chloropropane, even though statistically, primary hydrogens are more abundant. nih.govscbt.comrsc.orgnih.gov This principle of radical stability directing the major product is fundamental in predicting the outcome of the photochlorination of fluorinated propanes.
Subsequent Fluorination with Hydrogen Fluoride
The synthesis of highly fluorinated compounds, including chlorotetrafluoropropanes, often involves the fluorination of a chlorinated precursor using hydrogen fluoride (HF). This gas-phase reaction is typically carried out at elevated temperatures in the presence of a fluorination catalyst. nih.gov The process involves the exchange of chlorine atoms for fluorine atoms on the carbon backbone of the molecule.
For example, a tetrachloropropane can be reacted with HF to produce various chlorofluoropropanes. The degree of fluorination can be controlled by adjusting reaction parameters such as temperature, pressure, and the molar ratio of HF to the organic substrate. nih.gov Catalysts for this process often include metal halides, such as those derived from chromium, cobalt, or aluminum, which can be supported on materials like alumina. nih.gov These catalysts facilitate the halogen exchange process, allowing for the formation of the desired fluorinated product.
The reaction proceeds in a stepwise manner, with chlorine atoms being replaced by fluorine one at a time. This can lead to a mixture of products with varying degrees of fluorination. To obtain a specific isomer like 1-Chloro-1,2,2,3-tetrafluoropropane, it is crucial to start with an appropriate chlorinated precursor and carefully control the reaction conditions to favor the desired level of fluorine substitution.
Advanced Synthetic Strategies
Advanced synthetic strategies for chlorotetrafluoropropanes focus on achieving higher selectivity and efficiency. These methods include the isomerization of existing fluorinated propane intermediates to obtain the desired isomer and the use of carbene chemistry to construct the carbon skeleton with the required halogen substitution pattern.
Isomerization of Fluorinated Propane Intermediates
Isomerization reactions are employed to convert a more readily available or less desirable isomer of a chlorofluoropropane into a more useful one. This process is typically catalyzed by strong acids, including Lewis acids.
Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are known to catalyze isomerization reactions in various organic compounds. rsc.orgresearchgate.netgoogle.com These catalysts function by accepting an electron pair, which can facilitate the rearrangement of the carbon skeleton or the migration of halogen atoms within the molecule. In the context of fluorinated propanes, a Lewis acid can abstract a halide ion to form a carbocation intermediate. This intermediate can then undergo rearrangement to a more stable carbocation, followed by the return of the halide ion to a different position, resulting in an isomer of the starting material.
While specific documented examples of FeCl₃ or ZnCl₂ being used for the isomerization of fluorinated propane intermediates to this compound are not prevalent in readily accessible literature, the principle of Lewis acid-catalyzed rearrangement is a fundamental concept in organic synthesis. researchgate.netnih.gov For instance, zinc chloride has been effectively used to catalyze the cycloisomerization of certain alkynyl ketones into substituted furans, demonstrating its capability to promote molecular rearrangements. rsc.orgresearchgate.net The application of such catalysts to the isomerization of chlorofluoropropanes would require careful optimization of reaction conditions to achieve the desired product with high selectivity.
Achieving stereochemical control during an isomerization reaction is a significant challenge, particularly when creating or modifying a chiral center. For a molecule like this compound, which can exist as enantiomers if the substitution pattern creates a chiral carbon, controlling the stereochemistry during its synthesis is of great importance, especially for applications in life sciences. nih.gov
The stereoselective synthesis of chiral fluorinated compounds is an active area of research. nih.govnih.gov This often involves the use of chiral catalysts or auxiliaries that can direct the reaction to favor the formation of one enantiomer over the other. nih.gov Lewis acid catalysis can be rendered asymmetric by using a chiral Lewis acid, which can create a chiral environment around the substrate and influence the stereochemical outcome of the reaction. rsc.orgnih.govrsc.org
While the stereoselective synthesis of various fluorinated molecules has been reported, specific methods for controlling the stereochemistry during the isomerization of fluorinated propane intermediates are not widely documented. This remains a specialized and developing field of synthetic chemistry, with the potential for significant advancements as new catalytic systems are designed. nih.gov
Carbene Synthesis Routes from Halogenated Ethanes
Carbene chemistry offers a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecules. Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive intermediates. One potential route to chlorotetrafluoropropanes involves the reaction of a carbene with a halogenated ethane (B1197151).
For example, a difluorocarbene (:CF₂) could theoretically be generated and reacted with a chloro-substituted ethane. The difluorocarbene could insert into a carbon-hydrogen or carbon-halogen bond of the ethane derivative, or add across a double bond if an unsaturated ethane is used, to build up the three-carbon propane backbone. The generation of carbenes can be achieved through various methods, such as the thermal or photochemical decomposition of diazo compounds or the alpha-elimination of a hydrogen halide from a haloform. scbt.com
The insertion of a carbene into a C-H bond is a known reaction that can be used to form new C-C bonds. researchgate.net The regioselectivity of this insertion would depend on the specific carbene and the substrate used. While a specific, documented industrial synthesis of this compound via a carbene route from a halogenated ethane is not readily found in the literature, the principles of carbene chemistry suggest it as a plausible, albeit potentially complex, synthetic strategy.
Liquid Phase Carbene Generation with Phase Transfer Catalysts
While direct evidence for the synthesis of this compound via liquid-phase carbene generation with phase transfer catalysts is not extensively detailed in the provided results, the principles of this methodology can be applied. Phase transfer catalysis (PTC) is a powerful technique in organic synthesis for reacting water-soluble and organic-soluble reactants. In the context of fluoroalkane synthesis, a phase transfer catalyst facilitates the transfer of a reactant, such as a dichlorofluoromethanide anion (to generate a carbene), from an aqueous phase to an organic phase where the alkene substrate is present.
The general mechanism would involve the dehydrohalogenation of a suitable precursor, like dichlorofluoromethane (B1207983), by a strong base in a two-phase system. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the resulting anion into the organic phase containing a fluorinated propene. This anion can then eliminate a halide to form a carbene, which subsequently adds across the double bond of the propene to form the cyclopropane (B1198618) ring, followed by ring-opening to yield the chlorotetrafluoropropane. The choice of catalyst and reaction conditions is critical to control selectivity and minimize by-products.
Gas Phase Pyrolysis Techniques for Carbene Formation
Gas phase pyrolysis is a common industrial method for generating reactive intermediates like carbenes. rsc.org This technique involves heating a precursor molecule to high temperatures, causing it to decompose and form the desired carbene, which then reacts with a co-reactant in the gas phase. rsc.org For the synthesis of chlorotetrafluoropropanes, a suitable precursor would be thermally decomposed to generate a chlorofluorocarbene.
For instance, the pyrolysis of a compound like dichlorofluoromethane (CHClF₂) can generate chlorofluorocarbene (:CClF). This highly reactive species can then undergo an addition reaction with a fluorinated alkene, such as 1,2,2-trifluoropropene, in the gas phase. The reaction kinetics are highly dependent on temperature and pressure, with the process often carried out in a flow reactor. rsc.org The major product of such a reaction would be the corresponding cyclopropane derivative, which under the high-energy conditions, may rearrange to form various isomers of chlorotetrafluoropropane. rsc.org The study of cyclopropene (B1174273) pyrolysis, for example, shows that gas-phase unimolecular reactions at high temperatures lead to specific isomeric products, a principle that applies to more complex systems as well. rsc.org
Mechanistic Studies of Formation Reactions
Elucidation of Rate-Limiting Steps and Transition States
The formation of chlorotetrafluoropropanes often involves the addition of a carbene or another electrophilic species to a fluoroalkene. youtube.comyoutube.com Computational and experimental studies are used to elucidate the intricate details of these reaction pathways, including the structure of transition states. researchgate.netyoutube.com The rate-limiting step in such reactions is typically the initial addition of the reactive species to the alkene double bond. youtube.com
Table 1: Factors Influencing Transition States in Halogen Addition Reactions
| Reactant | Transition State Geometry | Implication | Source |
|---|---|---|---|
| Fluorine (with ethene) | Four-centered | Concerted mechanism | rsc.org |
| Chlorine (with ethene) | Three-centered (zwitterionic) | Stepwise mechanism, potential for rearrangement | rsc.org |
Influence of Reaction Parameters on Product Yields and By-product Formation
Reaction parameters have a significant impact on the synthesis of chlorotetrafluoropropanes, affecting both the yield of the desired product and the formation of unwanted by-products. chemicalbook.com
Key parameters include:
Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of thermal decomposition products or undesired isomers. rsc.orgchemicalbook.com For instance, in a patented process for producing 3-chloro-1,1,2,2-tetrafluoropropane, the thermal decomposition of a precursor is a critical step where temperature control is essential for maximizing yield. google.com
Pressure: In gas-phase reactions, pressure influences the concentration of reactants and the frequency of molecular collisions, thereby affecting the reaction rate. rsc.orgchemicalbook.com
Catalyst: The choice and concentration of the catalyst (e.g., phase transfer catalyst or metal-based catalyst) can dramatically alter reaction pathways and selectivity. chemicalbook.com Different catalysts can favor the formation of different isomers or reduce the activation energy for the desired reaction.
Reactant Concentration and Ratio: The relative amounts of the carbene precursor and the alkene substrate are crucial. An excess of one reactant may lead to the formation of diadducts or other by-products. google.com The controlled, sometimes stepped, addition of reactants can be used to manage the reaction rate and improve yield. google.com
Table 2: Effect of Reaction Parameters on Synthesis Outcomes
| Parameter | Effect on Yield | Effect on By-products | Example Context | Source |
|---|---|---|---|---|
| Temperature | Generally increases rate, but can decrease yield if too high | Can increase isomers and decomposition products | Gas phase pyrolysis, thermal decomposition | rsc.orgchemicalbook.comgoogle.com |
| Pressure | Affects rate in gas-phase reactions | Can influence selectivity between competing pathways | Gas phase carbene addition | rsc.orgchemicalbook.com |
| Catalyst | Can significantly increase yield and selectivity | Can suppress or promote specific side reactions | Liquid phase synthesis, hydrogenation | chemicalbook.com |
| Reactant Ratio | Optimal ratio maximizes yield | Incorrect ratios can lead to oligomerization or side reactions | General synthesis | google.comgoogle.com |
By carefully controlling these parameters, chemists can optimize the synthesis to favor the formation of this compound while minimizing the production of other isomers and impurities. google.com
Chemical Reactivity and Transformation Mechanisms
Atmospheric Degradation Pathways
The primary routes for the atmospheric degradation of 1-Chloro-1,2,2,3-tetrafluoropropane involve reactions with naturally occurring oxidants in the troposphere and decomposition by sunlight in the stratosphere.
The principal degradation mechanism for hydrochlorofluorocarbons (HCFCs) in the lower atmosphere (troposphere) is their reaction with hydroxyl (OH) radicals. noaa.gov These highly reactive radicals initiate the oxidation of HCFCs, which is the first step in their removal from the atmosphere. witpress.com The presence of carbon-hydrogen bonds in HCFCs, such as this compound, makes them susceptible to attack by OH radicals, leading to shorter atmospheric lifetimes compared to chlorofluorocarbons (CFCs). noaa.gov
Table 1: Atmospheric Lifetimes of Selected Halocarbons This table is for illustrative purposes and shows lifetimes of related compounds, as specific data for this compound is not available.
| Compound | Atmospheric Lifetime |
|---|---|
| trans-1-chloro-3,3,3-trifluoropropylene | 40.4 days semanticscholar.orgresearchgate.net |
Reaction with Hydroxyl Radicals (OH) in the Troposphere
Free Radical and Molecular Intermediates Formation
The reaction of this compound with an OH radical proceeds by the abstraction of a hydrogen atom, forming a haloalkyl radical (•C3H2ClF4). This radical then rapidly reacts with molecular oxygen (O2) in the atmosphere to form a peroxy radical (C3H2ClF4O2•).
Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO), lead to the formation of an alkoxy radical (C3H2ClF4O•) and nitrogen dioxide (NO2). This alkoxy radical is a key intermediate that undergoes further decomposition or reaction.
The degradation of the alkoxy radical (C3H2ClF4O•) is expected to lead to the formation of various smaller, more stable molecules. While specific product studies for this compound are not available, the degradation of similar fluorinated compounds suggests potential products. For instance, the atmospheric degradation of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) is known to produce trifluoroacetic acid (TFA). nih.gov The oxidation of other fluorinated propanes and propenes has been shown to yield compounds like trifluoroacetyl fluoride (B91410) (CF3C(O)F). researchgate.net The complete degradation process will also release the chlorine and fluorine atoms, which are ultimately converted to hydrochloric acid (HCl) and hydrofluoric acid (HF). These acidic products are then removed from the atmosphere through wet deposition (rain).
While the majority of HCFCs are destroyed in the troposphere, a fraction can be transported to the stratosphere. noaa.gov In the stratosphere, these molecules are exposed to higher energy ultraviolet (UV) radiation from the sun.
In the stratosphere, the energy from UV radiation can be sufficient to break the carbon-chlorine (C-Cl) bond in the this compound molecule, a process known as photolysis. noaa.gov This releases a chlorine atom (Cl•) into the stratosphere. The released chlorine atom can then participate in catalytic cycles that lead to the destruction of ozone (O3), which is a key concern for ozone-depleting substances. nenwell.com
Photodegradation and Stratospheric Processes
Contribution to Stratospheric Chlorine Budget
This compound, also known as HCFC-244bb, is a hydrochlorofluorocarbon (HCFC) that contributes to the stratospheric chlorine budget, although its impact is less severe than that of chlorofluorocarbons (CFCs). ontosight.aicanada.ca The presence of hydrogen in the HCFC molecule makes it susceptible to degradation in the troposphere, primarily through reactions with hydroxyl (OH) radicals. wikipedia.orgnih.gov This tropospheric removal mechanism reduces the amount of the compound that can reach the stratosphere. wikipedia.orgnoaa.gov
Despite this, a fraction of HCFC-244bb does reach the stratosphere, where it can be broken down by photolysis (decomposition by sunlight) to release chlorine atoms. nih.gov These chlorine atoms can then catalytically participate in the destruction of the ozone layer. nih.gov The potential of a substance to cause ozone depletion is quantified by its Ozone Depletion Potential (ODP), which is a relative measure compared to CFC-11 (with an ODP of 1.0). wikipedia.orgdcceew.gov.au Hydrochlorofluorocarbons generally have ODP values ranging from 0.005 to 0.2. wikipedia.org Specifically, HCFC-244bb has a calculated Ozone Depletion Potential (ODP) of 0.027. noaa.gov
The atmospheric lifetime of a compound is a key factor in determining its environmental impact. epa.gov The global atmospheric lifetime of HCFC-244bb is estimated to be 16.6 years, with a tropospheric lifetime of 18.7 years and a much longer stratospheric lifetime of 147.6 years. noaa.gov The production and use of HCFCs are being phased out under the Montreal Protocol due to their contribution to ozone depletion. ontosight.aidcceew.gov.au
Dehydrohalogenation Reactions
Dehydrohalogenation is a key transformation reaction for this compound (HCFC-244bb), leading to the formation of valuable unsaturated fluoro-organic compounds. This process involves the removal of a hydrogen atom and a halogen atom (either chlorine or fluorine) from the molecule.
Selective Dehydrofluorination to Halogenated Propenes (e.g., 2-chloro-3,3,3-trifluoropropene)
A significant reaction of HCFC-244bb is its selective dehydrofluorination to produce 2-chloro-3,3,3-trifluoropropene (HFO-1233xf). colab.wsresearchgate.net This reaction is of industrial interest as HFO-1233xf is a hydrofluoroolefin with applications as a refrigerant and foam blowing agent. colab.wsresearchgate.net The selective removal of hydrogen fluoride (HF) from HCFC-244bb yields this specific halogenated propene. colab.wsresearchgate.net
The selective dehydrofluorination of HCFC-244bb is effectively carried out using specific heterogeneous catalysts. colab.wsresearchgate.net Nanoscopic aluminum fluoride catalysts, such as aluminum chlorofluoride (ACF, AlClₓF₃₋ₓ) and high-surface aluminum fluoride (HS-AlF₃), have demonstrated high selectivity for the C-F bond activation and dehydrofluorination of HCFC-244bb. colab.wsresearchgate.netacs.org Remarkably, these catalysts can achieve this transformation at mild temperatures, around 70 °C, without the need for a hydrogen source as a driving force. colab.wsresearchgate.net
Magnesium oxide (MgO)-based catalysts have also been investigated for the dehydrohalogenation of HCFC-244bb. researchgate.netresearchgate.net While KF and CsF modified MgO catalysts showed high selectivity for dehydrochlorination, Zr and Al modified MgO and fluorinated MgO catalysts increased the formation of the dehydrofluorination product, 2-chloro-3,3,3-trifluoropropene. researchgate.netresearchgate.net The introduction of alkali metal fluorides to MgO catalysts can reduce the fluorination of the catalyst and the deposition of chlorine species, thereby improving the catalyst's activity and stability in dehydrochlorination reactions. researchgate.net The selectivity of the dehydrohalogenation process on these catalysts can be correlated with the surface chemical hardness, in accordance with the hard-soft-acid-base (HSAB) principle. researchgate.netresearchgate.net
The dehydrochlorination of HCFC-244bb can be performed in either the gas phase or the liquid phase, with the choice of phase influencing the reaction conditions and outcomes.
Gas-Phase Dehydrochlorination: This process is typically conducted at elevated temperatures. google.comgoogle.comwipo.int For instance, a patented process describes the dehydrochlorination of HCFC-244bb to 2,3,3,3-tetrafluoropropene (HFO-1234yf) by contacting it with a heater surface at temperatures greater than approximately 454°C (850°F) for a short duration (less than 10 seconds). google.comgoogle.comwipo.int Gas-phase reactions often utilize solid catalysts, such as the modified MgO catalysts mentioned previously, to facilitate the reaction. researchgate.netresearchgate.net
Liquid-Phase Dehydrochlorination: Liquid-phase dehydrochlorination can often be carried out under milder conditions compared to gas-phase reactions. While specific details on the liquid-phase dehydrochlorination of HCFC-244bb are less prevalent in the provided search results, related processes for similar compounds suggest the use of a base in the presence of a solvent. For example, a method for producing 1-chloro-2,3,3-trifluoropropene involves the dehydrofluorination of a similar compound in the presence of a phase transfer catalyst, an organic solvent, and a base. wipo.int
Formation of Hydrofluoroolefins (HFOs) as Chemical Intermediates
This compound (HCFC-244bb) serves as a crucial chemical intermediate in the synthesis of hydrofluoroolefins (HFOs). google.comgoogle.com HFOs are a fourth generation of fluorinated refrigerants with low global warming potential (GWP) and zero ODP. norden.orgwikipedia.org
The dehydrochlorination of HCFC-244bb is a direct route to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.comgoogle.comwipo.intgoogle.com HFO-1234yf is a key replacement for HFC-134a in automobile air conditioning systems. wikipedia.org Similarly, the dehydrofluorination of HCFC-244bb yields 2-chloro-3,3,3-trifluoropropene (HFO-1233xf), another important HFO. colab.wsresearchgate.net The transformation of HCFC-244bb into these HFOs highlights its role as a precursor in the production of more environmentally friendly chemicals.
Reactions with Other Chemical Species
Beyond dehydrohalogenation, this compound can undergo other chemical reactions. For instance, the product of its dehydrofluorination, 2-chloro-3,3,3-trifluoropropene (HFO-1233xf), can be further reacted. colab.wsresearchgate.net One-pot procedures have been developed where the production of HFO-1233xf from HCFC-244bb is coupled with a subsequent hydroarylation or hydrodefluorination reaction by using reagents like deuterated benzene (B151609) (C₆D₆) or triethylsilane (Et₃SiH). colab.wsresearchgate.net
Additionally, a patent describes a method for producing HCFC-244bb by reacting 1,1,1,2-tetrafluoropropane (B1626849) with chlorine, indicating that the reverse reaction of dehydrochlorination, which is chlorination, is also a feasible transformation pathway. google.com
Table of Chemical Compounds
| Chemical Name | Abbreviation/Synonym | Molecular Formula |
| 1,1,1,2-Tetrafluoroethane | HFC-134a | C₂H₂F₄ |
| 1,1,1,2-Tetrafluoropropane | HFC-254eb | C₃H₄F₄ |
| 1-Chloro-1,1,2,2-tetrafluoroethane | HCFC-124 | C₂HClF₄ |
| 1-Chloro-1,1,2,2-tetrafluoropropane | HCFC-244cc | C₃H₃ClF₄ |
| 1-Chloro-1,1-difluoroethane | HCFC-142b | C₂H₃ClF₂ |
| This compound | HCFC-244bb | C₃H₃ClF₄ |
| 1-Chloro-2,2,2-trifluoroethane | HCFC-133a | C₂H₂ClF₃ |
| 1-Chloro-2,3,3-trifluoropropene | C₃H₂ClF₃ | |
| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | C₃H₂F₄ |
| 2-Chloro-1,1,1,2-tetrafluoropropane | HCFC-244bb | C₃H₃ClF₄ |
| 2-chloro-3,3,3-trifluoropropene | HFO-1233xf | C₃H₂ClF₃ |
| 3-Chloro-1,1,2,2-tetrafluoropropane (B1295226) | HCFC-244ca | C₃H₃ClF₄ |
| Aluminum chlorofluoride | ACF | AlClₓF₃₋ₓ |
| Aluminum fluoride | AlF₃ | AlF₃ |
| Benzene-d6 | C₆D₆ | C₆D₆ |
| Carbon tetrachloride | CCl₄ | |
| Chlorodifluoromethane | HCFC-22 | CHClF₂ |
| Chlorine | Cl₂ | |
| Deuterated benzene | C₆D₆ | C₆D₆ |
| Halon 1301 | Bromotrifluoromethane | CBrF₃ |
| Hydrochloric acid | HCl | HCl |
| Hydrogen fluoride | HF | HF |
| Magnesium oxide | MgO | MgO |
| Methyl bromide | CH₃Br | |
| Methyl chloroform | C₂H₃Cl₃ | |
| Triethylsilane | (C₂H₅)₃SiH | |
| Trichlorofluoromethane (B166822) | CFC-11 | CCl₃F |
| (Z)-1-Chloro-2,3,3,3-tetrafluoropropene | HCFO-1224yd(Z) | C₃HClF₄ |
| (Z)-1-chloro-3,3,3-trifluoropropene | C₃H₂ClF₃ |
Interactions with Reducing and Oxidizing Agents
The chemical behavior of this compound (HCFC-244eb) in the presence of reducing and oxidizing agents is a critical aspect of its environmental fate and potential for chemical transformation. The presence of a carbon-hydrogen bond in its structure makes it susceptible to certain oxidative and reductive processes that are not observed in fully halogenated chlorofluorocarbons (CFCs).
Interactions with Oxidizing Agents:
Hydrochlorofluorocarbons (HCFCs), including this compound, are characterized by their lower atmospheric stability compared to CFCs. This is primarily due to the presence of C-H bonds, which can be attacked by hydroxyl radicals (•OH) in the troposphere. This oxidation process is a key factor in their atmospheric degradation, leading to a shorter atmospheric lifetime and a lower ozone depletion potential. The chlorine atoms released during the subsequent decomposition of the molecule in the stratosphere can then participate in ozone-depleting catalytic cycles. korea.ac.kr
While specific laboratory studies detailing the reaction of this compound with common oxidizing agents are not extensively documented in publicly available literature, the general mechanism of HCFC oxidation in the atmosphere is well-understood. The initial step involves the abstraction of a hydrogen atom by a hydroxyl radical, forming a water molecule and a fluorinated alkyl radical. This radical then undergoes further reactions with oxygen and other atmospheric species.
Interactions with Reducing Agents:
This compound can undergo reduction reactions, typically involving the cleavage of the carbon-chlorine bond. Catalytic hydrogenation is a prominent example of such a transformation. In this process, the compound is reacted with hydrogen gas in the presence of a suitable catalyst. For instance, various fluorinated propanes, including this compound, can be subjected to hydrogen reduction in the presence of a hydrogenation catalyst to yield other fluorinated propanes.
Electrocatalytic reduction offers another pathway for the transformation of halogenated hydrocarbons. Studies on related compounds, such as 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), have shown that reduction at silver cathodes can lead to the stepwise removal of chlorine atoms. nih.gov This suggests that this compound could potentially be reduced electrocatalytically to form tetrafluoropropene or other reduced species. The specific products would likely depend on the electrode material, solvent system, and applied potential.
Catalytic Transformations Beyond Dehydrohalogenation
Beyond simple dehydrohalogenation (the removal of a hydrogen and a halogen atom), this compound can participate in a variety of other catalytic transformations, leading to the synthesis of other valuable fluorinated compounds. These reactions are crucial for the chemical industry, particularly in the production of next-generation refrigerants and other specialty chemicals.
Catalytic Isomerization:
Catalytic Fluorination and Chlorination:
Catalytic reactions can also be employed to further halogenate this compound. For instance, catalytic fluorination with hydrogen fluoride (HF) over metal-based catalysts can introduce additional fluorine atoms into the molecule. Conversely, catalytic chlorination can be used to add more chlorine atoms. The choice of catalyst and reaction conditions plays a critical role in determining the selectivity and yield of the desired products in these transformations.
The following table provides examples of catalytic transformations involving related fluorinated propanes, illustrating the types of reactions that could be applicable to this compound.
| Reactant | Catalyst | Reaction Type | Product(s) | Reference |
| 1,1,1,2-Tetrafluoro-2-chloropropane (HCFC-244bb) | Alkali metal fluoride modified MgO | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene | |
| 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | In-situ fluorinated chromium oxyfluoride | Dehydrofluorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | korea.ac.kr |
| 1,1,2-Trichloroethane (1,1,2-TCE) | 0.6 Cs/Al₂O₃ | Dehydrochlorination | Dichloroethylene, Vinyl chloride, Chloroacetylene |
These examples highlight the versatility of catalytic methods in transforming hydrochlorofluorocarbons into a range of other fluorinated compounds, which is a key area of research in the development of environmentally friendlier chemicals.
Theoretical and Computational Chemistry Studies
Electronic Structure and Quantum Chemical Calculations
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Quantum chemical calculations provide a powerful lens for examining these characteristics at the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic properties of molecules like hydrochlorofluorocarbons.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is the set of mathematical functions used to build the molecular orbitals.
For a molecule such as 1-Chloro-1,2,2,3-tetrafluoropropane, a typical study would evaluate several combinations to find a level of theory that provides reliable results. For instance, hybrid functionals like B3LYP are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) to achieve a robust prediction of the molecule's optimized geometry and ground-state energy. However, specific studies validating the optimal functional and basis set combination for this particular compound are not presently available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.
An analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity towards nucleophiles or electrophiles. This data is critical for understanding its atmospheric chemistry and degradation pathways. Unfortunately, no published studies provide specific HOMO-LUMO energy values or a detailed reactivity analysis for this compound.
Intermolecular Interactions and Adsorption Phenomena
The study of intermolecular interactions is crucial for understanding the behavior of this compound (HCFC-244bb) in various environments. A significant area of research has been its adsorption on nanomaterials, which has implications for sensor technology and environmental remediation.
Adsorption on Nanomaterials (e.g., boron nitride nanosheets/nanotubes)
Theoretical studies have investigated the adsorption of chlorofluorocarbons, such as a related compound 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124), on pristine and doped boron nitride (BN) nanosheets and nanotubes. researchgate.netresearchgate.netcdnsciencepub.com These studies, utilizing Density Functional Theory (DFT), provide insights into the potential of these materials for detecting and capturing such molecules.
For instance, research on HCFC-124 adsorption on single-walled boron nitride nanosheets (BNNS) and nanotubes (BNNTs) has been conducted to evaluate their feasibility as gas sensors. researchgate.netcdnsciencepub.com The adsorption process is typically modeled by placing the gas molecule at various sites and orientations relative to the nanomaterial surface to identify the most stable configurations. researchgate.nettudelft.nl
The nature of the interaction between the adsorbate and the nanomaterial can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption). Physisorption is characterized by weak van der Waals forces, while chemisorption involves the formation of stronger chemical bonds. researchgate.net
In the case of HCFC-124 interacting with pristine carbon nanotubes (CNTs) and silicon carbide nanotubes (SiCNTs), the adsorption is primarily driven by weak van der Waals forces, indicating physisorption. tudelft.nl However, studies on the adsorption of HCFC-124 on both pristine and doped boron nitride nanotubes have indicated that the interactions are characteristic of strong chemical adsorption. cdnsciencepub.com This suggests that the choice of nanomaterial can significantly influence the nature of the adsorption process.
Doping nanomaterials with other elements can significantly alter their electronic properties and, consequently, their adsorption capabilities. mdpi.comarxiv.org Introducing dopant atoms can create active sites that enhance the interaction with adsorbate molecules. researchgate.netcdnsciencepub.com
For example, doping boron nitride nanotubes with aluminum (Al) and gallium (Ga) has been shown to increase the adsorption energy of HCFC-124 compared to pristine BNNTs. cdnsciencepub.com Specifically, the aluminum-doped BNNT exhibits a particularly high adsorption energy. cdnsciencepub.com This increased adsorption energy suggests a stronger interaction and potentially higher sensitivity for sensor applications.
Similarly, studies on Al- and Ga-doped boron nitride nanosheets have demonstrated that doping enhances the sensitivity and reactivity of the pristine nanosheet. researchgate.net The introduction of a dopant atom dramatically changes the HOMO-LUMO energy gap, which is a key indicator of a material's reactivity. researchgate.net Among the studied doped BNNSs, the aluminum-doped variant was identified as the most promising for designing a nanosensor for HCFC-124. researchgate.net
Research on germanium (Ge) doped silicon carbide nanotubes (SiCGeNT) also showed enhanced reactivity with HCFC-124 compared to pristine CNTs and SiCNTs. tudelft.nl
The following table summarizes the adsorption energies from a study on HCFC-124 with different nanotubes, highlighting the impact of the material and doping.
| Nanotube | Adsorption Energy (Eads) in eV |
| CNT | -0.775 |
| SiCNT | Not specified |
| SiCGeNT | Highest among the tested |
| Table based on data for HCFC-124 from a study on its interaction with various nanotubes. tudelft.nl |
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses
To gain a deeper understanding of the intermolecular interactions at a quantum mechanical level, researchers employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.netrsc.orgresearchgate.nete-bookshelf.degoogle.comdal.cadokumen.pub
QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds and interactions. researchgate.nete-bookshelf.degoogle.comdal.ca It helps in identifying bond critical points and analyzing the properties of the electron density at these points to distinguish between different types of interactions. researchgate.net
NBO analysis provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. rsc.orgwikipedia.orgwisc.edu This method is used to analyze charge transfer and hyperconjugative interactions between donor and acceptor orbitals, which are crucial for understanding the stability of molecular complexes. rsc.orgsouthampton.ac.uk
In studies of HCFC-124 adsorption on BN nanosheets and nanotubes, both QTAIM and NBO analyses have been utilized to elucidate the nature of the intermolecular interactions. researchgate.netcdnsciencepub.com These analyses help to confirm the findings from energy calculations and provide a more detailed picture of the bonding and charge distribution in the adsorbed complex. researchgate.netresearchgate.net
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling are essential for predicting the feasibility and rates of chemical reactions involving this compound.
Enthalpies of Reaction for Chemical Transformations
The enthalpy of reaction (ΔHrxn) is a critical thermodynamic parameter that indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. While specific experimental data on the enthalpies of reaction for this compound were not found in the provided search results, computational chemistry methods are frequently used to predict these values for various chemical transformations. These transformations could include decomposition pathways or reactions with atmospheric species.
Vapor-Liquid Equilibria Modeling for Mixtures
The study of vapor-liquid equilibria (VLE) is fundamental to the design and optimization of separation processes and thermodynamic cycles involving mixtures of this compound and other compounds. Accurate VLE data is crucial for predicting the behavior of these mixtures under various temperature and pressure conditions. In the realm of theoretical and computational chemistry, thermodynamic models, particularly equations of state (EOS), are powerful tools for correlating and predicting VLE properties.
Equation of State Applications (e.g., Peng-Robinson)
The Peng-Robinson (PR) equation of state is a widely utilized cubic equation of state in both academia and industry for modeling the phase behavior of pure substances and mixtures, including those of refrigerants. researchgate.netnist.govresearchgate.netvaia.comfchart.com Its enduring popularity stems from its relative simplicity, computational efficiency, and its ability to provide reasonably accurate predictions for both vapor and liquid phase properties with a limited number of parameters. fchart.com
The PR equation for a pure component is expressed as:
P = (RT) / (v - b) - a(T) / (v(v + b) + b(v - b))
Where:
P is the absolute pressure
R is the universal gas constant
T is the absolute temperature
v is the molar volume
a is the attraction parameter, which accounts for intermolecular forces
b is the co-volume parameter, which corrects for the volume occupied by molecules
For pure this compound, the parameters a and b can be calculated from its critical properties (critical temperature, Tc, and critical pressure, Pc) and the acentric factor (ω). vaia.comnist.gov
When modeling mixtures, the PR equation is extended by applying mixing rules to determine the effective parameters a and b for the mixture from the pure component parameters. The classic van der Waals mixing rules are commonly employed:
amix = ΣiΣjxixj(aiaj)0.5(1 - kij)
bmix = Σixibi
Where:
xi and xj are the mole fractions of components i and j in the mixture
ai and aj are the pure component attraction parameters
bi is the pure component co-volume parameter
kij is the binary interaction parameter, an empirical correction factor that accounts for the interactions between dissimilar molecules. nist.gov
The binary interaction parameter, kij, is of paramount importance for the accurate representation of VLE for mixtures. whitson.com It is typically obtained by regressing experimental VLE data for the specific binary pair of interest. researchgate.net For many refrigerant mixtures, especially those containing polar molecules, the binary interaction parameter can exhibit a dependency on temperature. youtube.com In the absence of experimental data for this compound mixtures, predictive methods such as group contribution models (e.g., UNIFAC) can be employed to estimate these interaction parameters. nist.gov
To enhance the accuracy of the PR model for polar or non-ideal systems, modifications to the temperature-dependent alpha function within the attraction parameter (a(T)) are often introduced. The Soave, Mathias-Copeman, or Stryjek-Vera alpha functions are examples of such modifications that can improve the correlation of vapor pressures and phase equilibria. researchgate.netresearchgate.net
Illustrative Data for Peng-Robinson Modeling of a Binary Mixture
| Parameter | Component 1 (this compound) | Component 2 (e.g., R-1234yf) |
| Critical Temperature (Tc) | Value in K | Value in K |
| Critical Pressure (Pc) | Value in MPa | Value in MPa |
| Acentric Factor (ω) | Dimensionless Value | Dimensionless Value |
| Binary Interaction Parameter (k12) | \multicolumn{2}{c | }{Dimensionless Value (potentially T-dependent)} |
Advanced Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of fluorinated propanes. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a comprehensive profile of 1-Chloro-1,2,2,3-tetrafluoropropane.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound (CH₂F-CF₂-CHFCl), the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its C-H, C-F, C-Cl, and C-C bonds.
Theoretical calculations, which are crucial for interpreting the complex spectra of fluorinated hydrocarbons, show that the IR spectrum of this compound is a composite of the spectra of its multiple stable conformers. noaa.gov The primary absorption bands are found in two main regions: C-Cl and C-C stretching vibrations typically appear below 1000 cm⁻¹, while the strong, characteristic C-F stretching vibrations dominate the region between 1100 and 1500 cm⁻¹. noaa.gov
A calculated, population-weighted infrared spectrum reveals the key vibrational modes for the compound. The table below summarizes the prominent absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3000 | C-H stretch |
| 1100 - 1500 | C-F stretch |
| < 1000 | C-Cl stretch, C-C stretch |
| Variable | CH₂, CHF bending/wagging/twisting modes |
This table is based on generalized data for hydrochlorofluorocarbons and theoretical calculations. Specific experimental peak values for this compound are not widely published.
The complexity of the IR spectrum for this compound is significantly influenced by the presence of multiple rotational isomers, or conformers. noaa.gov Due to rotation around the C-C single bonds, the molecule can exist in several different stable spatial arrangements, each with a unique vibrational spectrum and energy level.
The calculated relative energies and equilibrium populations of these conformers are detailed in the following table.
| Conformer | Relative Energy (kcal mol⁻¹) | Population (%) |
| 1 | 0.00 | 62.8 |
| 2 | 0.88 | 14.3 |
| 3 | 1.13 | 9.5 |
| 4 | 1.30 | 7.4 |
| 5 | 1.63 | 4.5 |
Data sourced from theoretical calculations for HCFC-244cb. noaa.gov
¹H NMR: The molecule contains three non-equivalent protons. The spectrum is expected to show three distinct signals. The proton on C1 (-CHFCl) would be coupled to the adjacent fluorine on C1 and the two fluorines on C2. The two protons on C3 (-CH₂F) are diastereotopic and would be coupled to the adjacent fluorine on C3 and the two fluorines on C2, likely resulting in complex multiplets for all signals.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. scispace.com There are four fluorine atoms in three different chemical environments (-CHF Cl, -CF₂ -, -CH₂F ), leading to three signals in the ¹⁹F spectrum. Extensive F-F and H-F coupling would cause these signals to be split into complex multiplets. The large chemical shift dispersion typical of ¹⁹F NMR would allow for clear separation of these signals.
¹³C NMR: The molecule has three carbon atoms, each in a unique chemical environment. Therefore, the proton-decoupled ¹³C NMR spectrum should display three distinct signals. The chemical shift of each carbon would be influenced by the attached halogen atoms, and the signals would exhibit splitting due to C-F coupling, providing further structural confirmation.
The following table summarizes the predicted NMR spectral features.
| Nucleus | Number of Signals | Predicted Multiplicity |
| ¹H | 3 | Complex Multiplets |
| ¹⁹F | 3 | Complex Multiplets |
| ¹³C | 3 | Multiplets (due to C-F coupling) |
This table represents theoretical predictions based on the molecular structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by providing a very precise measurement of its mass-to-charge ratio (m/z). This technique is crucial for validating the molecular formula of this compound, which is C₃H₃ClF₄.
The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. The HRMS spectrum would show two molecular ion peaks, two mass units apart, with the peak corresponding to the ³⁵Cl isotopologue being about three times more intense than the one for the ³⁷Cl isotopologue. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ with ³⁵Cl | C₃H₃³⁵ClF₄ | 149.9859 |
| [M+2]⁺ with ³⁷Cl | C₃H₃³⁷ClF₄ | 151.9830 |
Exact masses are calculated based on the most abundant isotopes of C, H, and F, and the two stable isotopes of Cl. Experimental data is not available.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Chromatographic Separation and Detection
Chromatographic techniques are vital for separating components of a mixture, making them essential for assessing the purity of this compound and for identifying any by-products that may have formed during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. This technique combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry.
In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column. Different compounds travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio.
This method is highly effective for:
Purity Assessment: The purity of a this compound sample can be determined by the relative area of its corresponding peak in the gas chromatogram. A single, sharp peak would indicate high purity.
By-product Analysis: The synthesis of this compound may result in various by-products, such as structural isomers (e.g., 1-Chloro-1,1,2,2-tetrafluoropropane or 2-Chloro-1,1,3,3-tetrafluoropropane), products of incomplete or over-halogenation, or elimination products (chloro-tetrafluoropropenes). GC can effectively separate these closely related compounds, and the mass spectrum of each separated peak can be used to identify its structure, allowing for a comprehensive analysis of the reaction mixture. The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity for specific target impurities.
Electron Capture Detection (ECD) for Halogenated Compounds
In the analysis of halogenated hydrocarbons such as this compound, gas chromatography coupled with an electron capture detector (GC-ECD) stands out as a pivotal analytical technique. The ECD is renowned for its exceptional sensitivity and selectivity towards electrophilic compounds, particularly those containing halogens. chromatographyonline.com This makes it an invaluable tool for detecting trace levels of halogenated volatile organic compounds (hVOCs) in various matrices. researchgate.net
The fundamental principle of the ECD involves a radioactive source, typically Nickel-63, which emits beta particles (electrons). These electrons ionize the carrier gas (usually nitrogen), generating a stable, low-energy electron cloud and a constant standing current between two electrodes. chromatographyonline.com When an electrophilic analyte, such as a halogenated compound, passes through the detector, it captures some of these free electrons. This capture event leads to a discernible decrease in the standing current, which is measured and translated into a signal. The magnitude of this reduction is proportional to the concentration of the analyte. chromatographyonline.com
One of the primary advantages of GC-ECD is its ability to achieve extremely low detection limits, often in the picogram (pg) to femtogram (fg) range. researchgate.net This sensitivity can be several orders of magnitude lower than that of other common detectors like mass spectrometers (MS) for halogenated compounds. researchgate.net However, the detector's response is highly dependent on the structure of the compound and the nature of the halogen atoms present. davidsonanalytical.co.uk The sensitivity of the ECD generally increases with the number of halogen atoms and follows the trend I > Br > Cl > F. davidsonanalytical.co.uk Consequently, for a compound like this compound, the chlorine atom would contribute more significantly to the ECD response than the fluorine atoms. davidsonanalytical.co.uk
Despite its high sensitivity, the ECD is not without its limitations. It is a non-destructive but also a non-specific detector in the sense that it responds to any electron-capturing species. nih.gov This can lead to interferences from other co-eluting electrophilic compounds. epa.gov Therefore, for unambiguous identification, a confirmation with a more specific detector, such as a mass spectrometer, is often necessary. epa.gov
| Detector | Principle of Operation | Selectivity | Sensitivity for Halogenated Compounds | Limitations |
|---|---|---|---|---|
| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by electron-capturing analytes. chromatographyonline.com | Highly selective for electrophilic compounds, especially those with halogens. chromatographyonline.com | Very high (pg-fg range), dependent on halogen type and number (I > Br > Cl > F). researchgate.netdavidsonanalytical.co.uk | Non-specific to the type of halogenated compound; potential for interference from other electrophilic substances. nih.govepa.gov |
| Mass Spectrometer (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Highly specific, provides structural information for identification. | Good, but can be less sensitive than ECD for certain halogenated compounds at trace levels. researchgate.net | Can be more complex and expensive to operate and maintain. |
| Halogen-Specific Detector (XSD) | Combusts the analyte, and the resulting halogenated products react with an alkali metal-coated bead to produce a signal. davidsonanalytical.co.uk | Highly selective for halogenated compounds over other classes of compounds. nih.gov | Sensitivity is generally lower for fluorine compared to chlorine and bromine. davidsonanalytical.co.uk | Response is dependent on the specific halogen present. davidsonanalytical.co.uk |
Crystallographic Methods for Absolute Configuration (if applicable for solid-state research)
Crystallographic methods are the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules, such as certain isomers of chlorotetrafluoropropane, these techniques can provide an unambiguous determination of the absolute configuration of stereocenters. However, the applicability of these methods is contingent on the ability to obtain the compound in a stable, single-crystal form, which can be challenging for volatile, low-melting-point substances.
X-ray crystallography is a powerful analytical technique that relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains detailed information about the atomic positions, bond lengths, and bond angles.
For a chiral molecule like this compound, which possesses a stereocenter at the second carbon atom, there exist two enantiomers (R and S isomers). While these enantiomers have identical physical properties in a non-chiral environment, their three-dimensional arrangement is a non-superimposable mirror image. X-ray crystallography can distinguish between these enantiomers through a phenomenon known as anomalous dispersion. When using X-rays of a suitable wavelength, the scattering from atoms close to an absorption edge will have a phase shift. This effect, known as anomalous scattering, can be used to determine the absolute configuration of the molecule in the crystal, thus resolving any stereochemical ambiguities.
The primary challenge in applying X-ray crystallography to this compound lies in its physical state. As a gas at standard conditions with a low boiling point, growing a single crystal suitable for X-ray diffraction would require specialized low-temperature crystallographic techniques (cryo-crystallography). This involves capturing the gaseous or liquid compound in a capillary and freezing it in situ on the diffractometer to grow a crystal. While technically feasible, it is a non-trivial undertaking. Should a suitable crystal be obtained, the resulting structural data would be definitive in assigning the absolute stereochemistry.
| Factor | Consideration for this compound | Implication |
|---|---|---|
| Chirality | The molecule possesses a chiral center at the C2 position. | X-ray crystallography can determine the absolute configuration (R/S). |
| Physical State | It is a gas at room temperature. | Requires specialized low-temperature (cryo-crystallography) techniques to obtain a single crystal. |
| Crystal Growth | Growing a high-quality single crystal from a gaseous compound can be challenging. | Successful crystal growth is a prerequisite for the analysis. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, and angles. | Provides unambiguous structural elucidation and confirmation of stereochemistry. |
Environmental Implications and Global Atmospheric Chemistry
Ozone Depletion Potential (ODP) Assessments
The ozone depletion potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone, with the reference compound, trichlorofluoromethane (B166822) (CFC-11), assigned an ODP of 1.0. wikipedia.org
Semi-empirical ODP Values and Regulatory Context
1-Chloro-1,2,2,3-tetrafluoropropane (HCFC-244bb) is classified as a hydrochlorofluorocarbon (HCFC), a class of compounds containing hydrogen, chlorine, fluorine, and carbon atoms. ontosight.aiepa.gov These substances were introduced as temporary replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs). epa.gov The presence of hydrogen in HCFC molecules makes them more susceptible to degradation in the troposphere, reducing their potential to reach the stratosphere and deplete the ozone layer. wikipedia.org
The semi-empirical ODP for HCFC-244bb has been determined to be 0.027. noaa.gov This value is significantly lower than that of CFCs, which have ODPs close to 1.0. wikipedia.org Due to their potential to harm the ozone layer, HCFCs, including HCFC-244bb, are regulated under the Montreal Protocol and by national agencies like the United States Environmental Protection Agency (EPA). ontosight.ai These regulations aim to phase out the production and use of these compounds. ontosight.ai The EPA categorizes ODS into two classes, with Class I substances having an ODP of 0.2 or higher and Class II substances, which include all HCFCs, having an ODP of less than 0.2. nih.gov
Tropospheric Removal Reactions and Stratospheric Contribution
The primary removal mechanism for HCFCs from the atmosphere is through reaction with hydroxyl radicals (OH) in the troposphere. wikipedia.orgnoaa.gov This process is significantly faster than for CFCs, which are more stable in the lower atmosphere and are primarily broken down by intense ultraviolet radiation in the stratosphere. wikipedia.orgepa.gov
For HCFC-244bb, the tropospheric atmospheric lifetime is estimated to be 18.7 years. noaa.gov A portion of the emitted HCFC-244bb can still reach the stratosphere, where it has a much longer atmospheric lifetime of 147.6 years. noaa.gov The global atmospheric lifetime, which accounts for removal in both the troposphere and stratosphere, is 16.6 years. noaa.gov Once in the stratosphere, the chlorine atoms are released and can catalytically destroy ozone molecules. epa.govmrcolechemistry.co.uk
Global Warming Potential (GWP) Evaluations
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.0. epa.gov
100-year Time Horizon GWP Values
The 100-year GWP for HCFC-244bb has been reported as 1644 and 1592 in one source. noaa.gov This indicates that over a century, one ton of HCFC-244bb will trap significantly more heat than one ton of CO2. As a result of their GWP, the use of HCFCs is being phased out in favor of more environmentally benign alternatives. lookchem.com
Atmospheric Lifetimes and Potentials of HCFC-244bb
| Parameter | Value | Source |
|---|---|---|
| Global Atmospheric Lifetime | 16.6 years | noaa.gov |
| Tropospheric Atmospheric Lifetime | 18.7 years | noaa.gov |
| Stratospheric Atmospheric Lifetime | 147.6 years | noaa.gov |
| Ozone Depletion Potential (ODP) | 0.027 | noaa.gov |
| GWP (100-year) | 1644 / 1592 | noaa.gov |
Contribution to Tropospheric Ozone Formation
Tropospheric, or ground-level, ozone is a secondary pollutant formed from the photochemical reactions of precursor pollutants like volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the presence of sunlight. ucr.educcacoalition.org While halogenated compounds like HCFC-244bb can be classified as VOCs, their contribution to tropospheric ozone formation is generally considered to be very small due to their relatively low reactivity in the troposphere compared to other VOCs. noaa.gov The focus of concern for these compounds is primarily their ozone-depleting and global warming potentials.
Maximum Incremental Reactivity (MIR) and OH Reaction Rate Constants
Similarly, the specific rate constant for the reaction of this compound with the hydroxyl (OH) radical, the primary daytime oxidant in the troposphere, is not documented in the reviewed literature. This reaction is the main degradation pathway for most HCFCs in the atmosphere. researchgate.net For context, studies on other chlorinated propanes have determined absolute rate constants for their reactions with OH radicals, but this specific tetrafluorinated isomer has not been singled out in such studies. researchgate.net The lack of this data prevents a precise calculation of its photochemical ozone creation potential and its atmospheric lifetime.
Atmospheric Transport and Partitioning
How a chemical moves through the atmosphere and partitions between air and water is critical to understanding its distribution and eventual fate.
Henry's Law Constant and Air-Water Partitioning
The Henry's Law constant, which quantifies the partitioning of a chemical between air and water, has not been experimentally determined or specifically calculated for this compound in available scientific databases. henrys-law.orghenrys-law.org This value is crucial for modeling the compound's behavior in aquatic systems and its removal from the atmosphere via wet deposition (rainout). For other, different HCFCs like 1-chloro-1,1,2,2-tetrafluoroethane, this constant has been estimated, but such data cannot be directly extrapolated to this compound. nih.gov
Stratospheric Diffusion and Lifetime Considerations
Detailed studies modeling the specific stratospheric diffusion and calculating the precise atmospheric lifetime for this compound (CAS 67406-66-0) are not available in the public record. However, data for a different isomer, HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoropropane), indicates a global atmospheric lifetime of approximately 16.6 years, with a corresponding Ozone Depletion Potential (ODP) of 0.027. noaa.gov While not the same compound, this information on a closely related isomer illustrates the potential for long-term atmospheric persistence and contribution to stratospheric ozone depletion typical of HCFCs. The production and use of HCFCs are being phased down globally under the Montreal Protocol due to these environmental concerns. nih.govontosight.ai
Environmental Fate of Degradation Products
Atmospheric Scavenging and Removal Processes (e.g., uptake into clouds, rain, oceans)
The atmospheric degradation of many hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) that contain a trifluoromethyl (CF₃) group ultimately leads to the formation of trifluoroacetic acid (TFA). unep.orgnasa.govtandfonline.com TFA is highly soluble in water and is efficiently scavenged from the atmosphere by partitioning into cloud water, fog, and snow, and is subsequently deposited on the Earth's surface through precipitation (wet deposition) or by direct uptake (dry deposition). nasa.govfluorocarbons.org
Once formed, TFA does not accumulate in the atmosphere due to these rapid removal processes. unep.org It is then transferred to terrestrial and aquatic environments. Because of its high water solubility and low potential to adsorb to soil, TFA is expected to ultimately enter the aqueous compartment, including rivers, lakes, and oceans. tandfonline.com
Persistence and Fate of Trifluoroacetic Acid (TFA) in the Environment
Trifluoroacetic acid (TFA) is the terminal degradation product for many fluorinated compounds, meaning it is highly resistant to further environmental degradation. tandfonline.com The carbon-fluorine bonds of the trifluoromethyl group are exceptionally strong, making TFA persistent in the environment. unep.org It does not readily break down further through either microbial action or other chemical processes in water or soil. tandfonline.com
This persistence leads to the accumulation of TFA in terminal environmental sinks, which are bodies of water where loss occurs only through evaporation, such as salt lakes and the oceans. unep.org While TFA is considered to be of low to moderate toxicity to most organisms, its increasing concentration in the environment, particularly in water resources, has prompted ongoing scientific attention due to its extreme persistence. tandfonline.comfluorocarbons.orgnih.gov The continued and increasing use of some HFC and HFO (hydrofluoroolefin) alternatives to CFCs and HCFCs is expected to contribute to rising environmental levels of TFA. fluorocarbons.orgnih.gov
Advanced Applications and Research Frontiers in Chemical Synthesis
Role as Precursors in Fluoropolymer and Specialty Chemical Synthesis
1-Chloro-1,2,2,3-tetrafluoropropane (HCFC-244ca) is a fluorinated alkane that serves as a significant intermediate in the synthesis of next-generation specialty chemicals. ontosight.ai Its primary role is as a precursor for producing other valuable fluorinated compounds, particularly hydrofluoroolefins (HFOs). HFOs are considered the fourth generation of fluorinated gases, developed to replace hydrofluorocarbons (HFCs) due to their low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). unep.orgnorden.org
A key application of HCFC-244ca is its use as a synthetic raw material for the production of 1-chloro-2,3,3-trifluoropropene. google.com This conversion is a critical step in the synthesis pathways for new refrigerants, blowing agents, solvents, and aerosols designed to have minimal environmental impact. ontosight.aigoogle.com The chemical industry is increasingly focused on HFOs as sustainable alternatives to older fluorocarbons, and intermediates like HCFC-244ca are central to these manufacturing processes. unep.org While its direct application in polymerization is not widely documented, its role as a building block for olefinic monomers is crucial for the fluorochemicals sector.
Table 1: Compounds in Specialty Chemical Synthesis
| Common Name/Abbreviation | IUPAC Name / Formula | Role/Significance |
|---|---|---|
| HCFC-244ca | 3-Chloro-1,1,2,2-tetrafluoropropane (B1295226) | Precursor/Intermediate in chemical synthesis. ontosight.aigoogle.com |
| HFOs | Hydrofluoroolefins | Fourth-generation fluorinated gases with low GWP. norden.org |
| HFCs | Hydrofluorocarbons | Predecessors to HFOs, with high GWP. unep.orgnorden.org |
| 1-chloro-2,3,3-trifluoropropene | 1-chloro-2,3,3-trifluoropropene | A key specialty chemical synthesized from HCFC-244ca. google.com |
Development of Novel Reaction Catalysts and Systems
The transformation of this compound and similar fluorocarbons into value-added products relies heavily on the development of highly selective and stable catalysts. Research in this area focuses on facilitating specific reactions such as dehydrohalogenation (dehydrochlorination and dehydrofluorination) and halogen exchange (Cl/F).
Chromium-based catalysts are fundamental in fluorination and Cl/F exchange reactions. researchgate.net For instance, the gas-phase fluorination of chlorinated precursors to produce intermediates for HFOs is often conducted over fluorinated chromia (Cr2O3) catalysts. researchgate.netresearchgate.net The activity of these catalysts is attributed to the formation of surface chromium oxyfluoride (CrOxFy) species. researchgate.netresearchgate.net To enhance performance and stability, these catalysts are often modified with promoters such as Lanthanum (La), Yttrium (Y), Magnesium (Mg), or Calcium (Ca). researchgate.net A La-promoted fluorinated chromia catalyst, for example, has demonstrated nearly 100% conversion and selectivity in the fluorination of 1,1,2,3-tetrachloropropene to an essential HFO intermediate. researchgate.net
For dehydrohalogenation reactions, which are critical for introducing double bonds to create olefins, different catalytic systems are employed. The dehydrochlorination of related compounds like 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) has been successfully achieved using catalysts made of alkali metal fluorides (such as KF and CsF) supported on magnesium oxide (MgO). researchgate.net These systems have shown high selectivity (>97%) for dehydrochlorination while suppressing the competing dehydrofluorination reaction. researchgate.net The synthesis of HCFC-244ca itself can be achieved through a process involving N,N-Dimethylformamide (DMF) as a catalyst for the reaction between 2,2,3,3-tetrafluoropropan-1-ol (TFPO) and thionyl chloride, followed by thermal decomposition. google.com
Table 2: Catalytic Systems for Fluorocarbon Transformation
| Catalyst Type | Reaction | Application Example | Reference |
|---|---|---|---|
| Promoted Fluorinated Chromia (e.g., La-Cr2O3) | Fluorination / Cl-F Exchange | Synthesis of 2-chloro-3,3,3-trifluoropropene from 1,1,2,3-tetrachloropropene. | researchgate.netresearchgate.net |
| Alkali Metal Fluoride (B91410) on MgO (e.g., KF/MgO) | Dehydrochlorination | Selective conversion of HCFC-244bb to 2,3,3,3-tetrafluoropropene (B1223342). | researchgate.net |
| N,N-Dimethylformamide (DMF) | Chlorination/Decomposition | Synthesis of HCFC-244ca from TFPO and thionyl chloride. | google.com |
| Aluminum Chlorofluoride (ACF) | Dehydrofluorination | Catalytic conversion of HCFC-244bb at mild temperatures. | researchgate.net |
Emerging Research in Environmental Remediation Technologies (e.g., advanced oxidation processes for degradation)
As with many halogenated organic compounds, the environmental fate of this compound is a subject of growing interest. Emerging research focuses on developing effective remediation technologies for its potential degradation. Advanced Oxidation Processes (AOPs) represent a promising set of techniques for the destruction of recalcitrant organic pollutants, including chlorinated compounds. hristov.comdtic.mil
AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). dtic.milmdpi.com These radicals can attack and transform a wide range of organic contaminants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. hristov.com Several AOPs have been studied for the degradation of chlorinated hydrocarbons, making them relevant for the potential treatment of HCFC-244ca. nih.govenviro.wiki
Key AOPs applicable to such compounds include:
Fenton and Photo-Fenton Processes: These methods use a reaction between hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. mdpi.comnih.gov The process is often enhanced by UV light (photo-Fenton) to improve radical generation. mdpi.com
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with ultraviolet light to generate hydroxyl radicals. hristov.com It has been shown to be effective for the degradation of various organic pollutants in water. hristov.com
Ozonation: Ozone (O₃) can directly oxidize compounds or decompose in water to form hydroxyl radicals, especially at higher pH levels. hristov.comnih.gov Combining ozone with UV light or H₂O₂ can further enhance degradation efficiency. nih.gov
Heterogeneous Photocatalysis: This technique typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. nih.govresearchgate.net
While specific studies on the degradation of this compound using AOPs are not yet prevalent in the literature, the proven efficacy of these technologies for other chlorinated and fluorinated compounds, such as 1,2,3-trichloropropane (B165214) (TCP), suggests a viable pathway for future research. nih.govenviro.wikiepa.gov The application of AOPs to HCFC-244ca remains a research frontier, with significant potential for developing effective environmental remediation strategies.
Q & A
Q. What methodologies assess the compound’s bioaccumulation potential in aquatic ecosystems?
- Answer : Conduct bioconcentration factor (BCF) tests using OECD 305 guidelines with aquatic organisms (e.g., zebrafish). Pair with in vitro assays (e.g., protein-binding studies) to estimate biomagnification risks. Persistent metabolites can be tracked via LC-MS/MS in tissue samples .
Tables for Key Data
Q. Table 1: Catalytic Systems for Hydrofluorination
| Catalyst Composition | Reaction Phase | Yield (%) | Byproducts Identified | Reference |
|---|---|---|---|---|
| SbCl₅ (95%) + SnCl₄ (5%) | Liquid phase | 78 | 1,1,1,3,3-pentafluoropropane | |
| Fluorinated SbCl₅ | Gas phase | 92 | <0.5% impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
